molecular formula C23H16ClNO2 B7783282 inS3-54-A18

inS3-54-A18

Cat. No.: B7783282
M. Wt: 373.8 g/mol
InChI Key: IMHWQIPPIXOVRK-NBVRZTHBSA-N
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Description

inS3-54-A18 is a synthetic organic compound that belongs to the class of pyrrolidones. This compound features a pyrrolidone ring substituted with a 4-chlorobenzylidene group, a 4-hydroxyphenyl group, and a phenyl group. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of inS3-54-A18 can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyrrolidone Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Substitution Reactions:

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the 4-hydroxyphenyl moiety can undergo oxidation to form a quinone derivative.

    Reduction: The carbonyl group in the pyrrolidone ring can be reduced to form a corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the specific reaction.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of inS3-54-A18 would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-(4-chlorobenzylidene)-1-(4-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one: Similar structure with a methoxy group instead of a hydroxy group.

    (3E)-3-(4-chlorobenzylidene)-1-(4-hydroxyphenyl)-5-(4-methylphenyl)-1,3-dihydro-2H-pyrrol-2-one: Similar structure with a methyl group on the phenyl ring.

Uniqueness

The presence of the 4-hydroxyphenyl group in inS3-54-A18 may confer unique biological properties, such as enhanced hydrogen bonding interactions and potential antioxidant activity.

Properties

IUPAC Name

(3E)-3-[(4-chlorophenyl)methylidene]-1-(4-hydroxyphenyl)-5-phenylpyrrol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO2/c24-19-8-6-16(7-9-19)14-18-15-22(17-4-2-1-3-5-17)25(23(18)27)20-10-12-21(26)13-11-20/h1-15,26H/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHWQIPPIXOVRK-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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